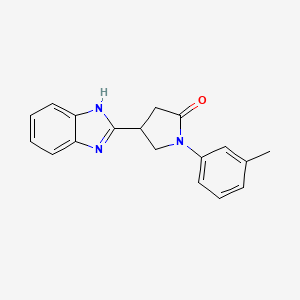
4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one, also known as 4-benzimidazole-1-methylpyrrolidin-2-one (4-BMP), is a novel compound with a wide range of potential applications in the biomedical and pharmaceutical fields. 4-BMP has been studied for its pharmacological properties, including its ability to modulate the activity of various receptors and enzymes. It has also been used as a starting material for the synthesis of various other compounds.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis Techniques : The compound is synthesized through various techniques, including one-pot condensation and cyclodehydration, using catalysts like polyphosphoric acid and solvents like toluene. These methods are essential for producing benzimidazole derivatives with specific structural features (Alcalde et al., 1992).
Crystal Structure Analysis : X-ray crystallography and other spectroscopic methods like IR, MS, and NMR are utilized to investigate the crystal and molecular structure of benzimidazole derivatives. This analysis is crucial for understanding the conformation and orientation of the compound's components (Yoon et al., 2011).
Biological and Medicinal Research
Anticancer Activity : Benzimidazole derivatives, including those similar to the queried compound, show potential anticancer properties. Their interactions with DNA and other cellular components are studied to understand their mode of action. For example, their ability to induce apoptosis and cell cycle arrest in carcinoma cells is a key area of research (Zhao et al., 2015).
Vasorelaxant Properties : Some benzimidazole derivatives exhibit significant vasodilation properties, useful in cardiovascular research. QSAR studies help in predicting the vasorelaxant activity of these compounds (Nofal et al., 2013).
Antibacterial Activity : Research into the antibacterial potential of benzimidazole derivatives, including their effectiveness against specific bacterial strains, is another vital application. The synthesis of compounds like azoles, which have high antibacterial activity, is a significant area of focus (Peleckis et al., 2018).
Chemical Properties and Applications
Chemical Transformations and Derivatives : Research into the chemical transformations of benzimidazole derivatives leads to the synthesis of a wide range of compounds. These transformations include alkylation, condensation with aromatic aldehydes, and reactions with nucleophiles, expanding the potential applications of these compounds in various chemical domains (Vaickelionienė et al., 2012).
Coordination Polymers and Complexes : The use of benzimidazole derivatives in constructing coordination polymers and complexes, particularly with metals like cadmium, is explored. These polymers have potential applications in materials science and catalysis (Zhang et al., 2013).
Propriétés
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-5-4-6-14(9-12)21-11-13(10-17(21)22)18-19-15-7-2-3-8-16(15)20-18/h2-9,13H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNBJHARVLODQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

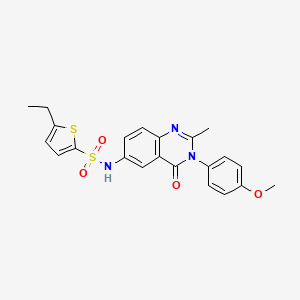
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile](/img/structure/B2809790.png)
![5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2809792.png)


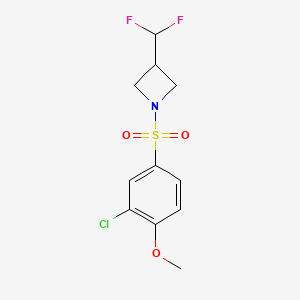
![5-phenyl-2-[4-(propan-2-yl)phenyl]-1H-imidazole-4-thiol](/img/structure/B2809800.png)

![1-[3-(Trifluoromethyl)phenyl]-4-(2,3,4-trimethylbenzenesulfonyl)piperazine](/img/structure/B2809805.png)
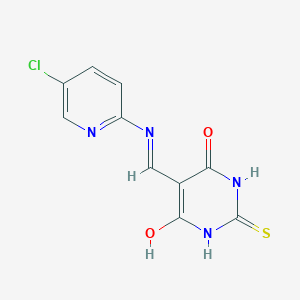
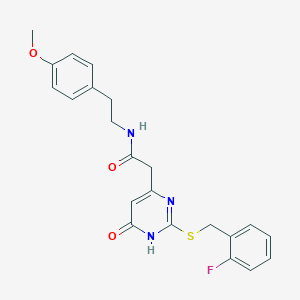
![3-(3,4-dimethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2809808.png)
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2809809.png)
![(E)-N-[(2-Chlorophenyl)methyl]-4-(dimethylamino)-N-(1-hydroxypropan-2-yl)but-2-enamide](/img/structure/B2809811.png)